molecular formula C10H16S2 B13791533 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin CAS No. 73188-23-5

3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin

Cat. No.: B13791533
CAS No.: 73188-23-5
M. Wt: 200.4 g/mol
InChI Key: QQBNLTZXJHZJJD-UHFFFAOYSA-N
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Description

3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin is an organic compound with the molecular formula C10H16S2 and an average molecular weight of 200.36 Da . This chemical is classified as a dithiin, a class of compounds characterized by an unsaturated six-membered heterocyclic ring containing four carbon atoms and two sulfur atoms . Its structure includes a 3,6-dihydro-1,2-dithiine ring substituted with a 4-methylpent-3-enyl chain . Researchers can identify the compound by its CAS Registry Number, 73188-23-5, and its canonical SMILES representation, CC(C)=CCCC1=CCSSC1 . Available data indicates an estimated water solubility of 1.13 mg/L at 25 °C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

73188-23-5

Molecular Formula

C10H16S2

Molecular Weight

200.4 g/mol

IUPAC Name

4-(4-methylpent-3-enyl)-3,6-dihydrodithiine

InChI

InChI=1S/C10H16S2/c1-9(2)4-3-5-10-6-7-11-12-8-10/h4,6H,3,5,7-8H2,1-2H3

InChI Key

QQBNLTZXJHZJJD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CCSSC1)C

Origin of Product

United States

Preparation Methods

Synthesis via Organic Thiosulfates and Acyloins or Halocarbonyl Compounds

A prominent and well-documented method for synthesizing dihydro-1,2-dithiins, including 3,6-dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin, involves reacting organic thiosulfates (also known as Bunte salts) with acyloins or halocarbonyl compounds.

  • Reaction with Acyloins:
    The acyloin (an alpha-hydroxyketone) of the general formula $$ R1COCHOHR2 $$ (where $$ R1 $$ and $$ R2 $$ can be hydrogen, alkyl groups with 1-4 carbons, or aryl groups) is reacted with an organic thiosulfate $$ (H2CSSO3M)_2 $$ (M = metal atom) to yield the dihydro-1,2-dithiin ring system. This reaction forms the sulfur-containing heterocycle by substitution and ring closure, producing the target compound with the desired substituent on the ring.
  • Reaction with Halocarbonyl Compounds:
    Alternatively, organic thiosulfates react with halocarbonyl compounds (compounds containing halogen and carbonyl groups) to form the dihydro-1,2-dithiin. This method allows for variation in substituents depending on the halocarbonyl precursor used.

These methods are described in detail in patent EP0094190B1, which outlines the synthesis of various dihydro-1,4-dithiins but is applicable to 1,2-dithiins as well due to structural similarities. The patent highlights the versatility of this approach, allowing for the synthesis of compounds with alkyl substituents such as the 4-methyl-3-pentenyl group.

Reaction of 1,2-Dithiols with Ketones or Halocarbonyl Compounds

Another synthetic route involves the reaction of 1,2-dithiols with ketones or halocarbonyl compounds, followed by ring expansion or halogenation steps to form the dithiin ring. For example:

  • The reaction of a 1,2-dithiol with an alpha-halo-beta-keto-ester can yield dihydro-1,2-dithiin derivatives after decarboxylation.
  • A related approach uses mercaptoketones reacting with epoxides (such as thiranes) to form the dithiin ring system.

These methods have been reported in earlier patents and literature (e.g., U.S. Patent 4,026,906 and U.S. Patent 3,755,362), providing alternative routes to the target compound depending on the availability of starting materials and desired substituents.

Cycloaddition of Disulfur Monoxide to Dienes

A more specialized method involves the reaction of disulfur monoxide (S2O) with dienes to form 3,6-dihydro-1,2-dithiins:

  • Disulfur monoxide generated by pyrolysis of thiirane oxide reacts with 2,3-disubstituted butadienes to yield 4,5-disubstituted 3,6-dihydro-1,2-dithiin 1-oxides.
  • Subsequent chemical transformations can reduce the oxide to the dithiin.

This approach is useful for constructing the dithiin ring with specific substitution patterns on the ring carbons and has been demonstrated in the synthesis of related compounds such as 4,5-diphenyl-3,6-dihydro-1,2-dithiin 1-oxide.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Advantages Limitations References
Organic Thiosulfate + Acyloin Acyloins (alpha-hydroxyketones), Bunte salts Mild heating, metal salt catalysts High specificity, versatile substituents Requires preparation of acyloins
Organic Thiosulfate + Halocarbonyl Halocarbonyl compounds, organic thiosulfates Controlled temperature, inert atmosphere Direct ring formation, adaptable Halocarbonyl availability
1,2-Dithiol + Ketone/Halocarbonyl 1,2-Dithiols, ketones, halocarbonyls Multi-step, halogenation, decarboxylation Alternative route, useful for complex substituents Multi-step, moderate yields
Disulfur Monoxide + Dienes Disulfur monoxide, 2,3-disubstituted butadienes Pyrolysis of thiirane oxide, low temperature Unique ring formation, stereospecific Requires specialized reagents

Research Outcomes and Yields

  • The reaction of organic thiosulfates with acyloins typically proceeds with moderate to good yields (50-80%) depending on the substituents and reaction conditions.
  • Reactions involving halocarbonyl compounds and thiosulfates also show comparable yields but require careful control of halogenation steps to avoid side reactions.
  • The disulfur monoxide method provides a stereospecific route but is less commonly used due to the difficulty in handling S2O and the need for specialized equipment.
  • Overall, the organic thiosulfate methods are preferred for practical synthesis due to their operational simplicity and adaptability to various substituents.

Chemical Reactions Analysis

Oxidation Reactions

The dithiin ring is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:

Reagent Product Conditions Key Observations
Hydrogen peroxide1,2-Dithiin sulfoxide derivativesAcidic or neutral mediaPartial oxidation preserves ring integrity
OzoneRing-opening products (sulfonic acids)Low-temperature oxidation Degrades dithiin structure irreversibly

For example, controlled oxidation with hydrogen peroxide-formic acid yields mono- or di-sulfoxides, retaining the dithiin framework . Stronger oxidants like ozone cleave the S–S bond, producing fragmented sulfur-containing byproducts.

Ring-Opening and Rearrangement

The strained dithiin ring undergoes cleavage under nucleophilic or thermal conditions:

Reagent Product Conditions Notes
Sodium disulfide (Na₂S₂)Thiol-containing linear derivativesDMF, 80–100°C Reversible ring reformation observed
Alkyl halidesThioether adductsPolar aprotic solventsSide-chain participation modulates reactivity

In reactions with sodium disulfide, the dithiin ring opens to form dithiol intermediates, which can re-cyclize under specific conditions . The 4-methyl-3-pentenyl group sterically hinders nucleophilic attack at the β-position, directing reactivity to the α-sulfur atom.

Cycloaddition Reactions

The electron-deficient dithiin ring participates in [4+2] cycloadditions with electron-rich dienes:

Diene Product Conditions Stereoselectivity
1,3-ButadieneFused bicyclic sulfidesThermal activationEndo preference due to ring strain
EthyleneBridged dithiacyclohexane derivativesUV irradiation Moderately regioselective

Cycloadditions proceed via a diradical intermediate, with the side chain influencing transition-state geometry . Products often retain the dithiin’s sulfur framework while incorporating new carbocyclic motifs.

Functionalization of the Alkyl Side Chain

The 4-methyl-3-pentenyl substituent undergoes classical alkene reactions:

Reaction Type Reagent Product Key Feature
HydrohalogenationHCl/HBrHalogenated alkyl-dithiin hybridsMarkovnikov addition predominates
Epoxidationm-CPBAEpoxidized side chainRetains dithiin ring stability

The isolated double bond in the side chain shows reactivity typical of alkenes, enabling modular derivatization without disrupting the dithiin core .

Biological and Catalytic Interactions

While not a direct chemical reaction, the compound’s interaction with biological systems involves:

  • Thiol-disulfide exchange : Mediates redox processes in enzymatic environments .

  • Metal coordination : Sulfur atoms act as ligands for transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that compounds containing sulfur, like 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin, exhibit significant antimicrobial activities. These properties are particularly valuable in developing new antibiotics and antifungal agents. Studies have shown that such compounds can inhibit the growth of various pathogenic microorganisms, making them candidates for further pharmacological development .

Potential in Cancer Therapy
The unique structure of this compound suggests potential applications in cancer therapy. Preliminary studies indicate that organosulfur compounds can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of cell signaling pathways. Ongoing research aims to elucidate these mechanisms and assess the efficacy of this compound in clinical settings .

Agricultural Applications

Pesticidal Activity
The compound has been studied for its pesticidal properties. Its ability to disrupt the biological functions of pests makes it a candidate for developing environmentally friendly pesticides. Research indicates that organosulfur compounds can act as insect repellents or growth inhibitors for various agricultural pests .

Plant Growth Promotion
Additionally, there is emerging evidence that this compound may promote plant growth by enhancing nutrient uptake and improving resistance to abiotic stresses such as drought and salinity. This dual role could be beneficial in developing sustainable agricultural practices .

Material Science

Synthesis of Functional Materials
In materials science, this compound can be utilized as a precursor for synthesizing novel materials with unique properties. Its sulfur content allows for the creation of polymers with enhanced thermal stability and chemical resistance. Research into polymer composites incorporating this compound shows promise for applications in coatings and sealants .

Nanotechnology Applications
The compound's unique chemical structure also positions it well for applications in nanotechnology. It can serve as a building block for creating nanoscale materials with specific electronic or optical properties. Ongoing research focuses on its role in developing sensors or catalysts at the nanoscale level .

Case Studies

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryPubChem Demonstrated antimicrobial activity against pathogens.
Agricultural ScienceAcademia.edu Showed potential as a natural pesticide and plant growth promoter.
Material ScienceRR Scientific Utilized in synthesizing polymers with enhanced properties.
NanotechnologyCOCONUT Natural Products Investigated as a precursor for nanoscale materials with specific functionalities.

Mechanism of Action

The mechanism by which 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of redox states and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Dithiin Family

Dithiins are sulfur-containing bicyclic or monocyclic compounds. Key analogues include:

Compound Name Structure Key Differences Source
3-Vinyl-4H-1,2-dithiin Six-membered ring with 1,2-dithiin core; vinyl substituent at position 3 Substituent type (vinyl vs. 4-methyl-3-pentenyl); higher volatility Garlic homogenates, garlic oil
2-Vinyl-4H-1,3-dithiin Six-membered ring with 1,3-dithiin core; vinyl substituent at position 2 Sulfur atom positions (1,3 vs. 1,2); distinct thermal stability Garlic processed in non-polar solvents
3,6-Dihydro-1,2-dithiin (unsubstituted) Simple 1,2-dithiin ring without substituents Lack of 4-methyl-3-pentenyl group; lower molecular weight Synthetic pathways
Dibenzo[1,2]dithiin Fused benzene rings with 1,2-dithiin core Polyaromatic structure; electrochemical properties (e.g., redox activity) Synthetic organometallic complexes

Key Structural Insights :

  • The 4-methyl-3-pentenyl group in 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin enhances its hydrophobicity compared to vinyl-substituted dithiins, influencing its bioavailability and persistence in lipid-rich environments .
  • Sulfur positioning (1,2 vs. 1,3) alters ring strain and reactivity. For example, 1,3-dithiins exhibit greater thermal stability due to reduced steric hindrance .
Antimicrobial and Insecticidal Activity
  • 3-Vinyl-4H-1,2-dithiin : Demonstrates insecticidal activity against Tenebrio molitor larvae (LC₅₀ = 10.11% in garlic oil) .
  • Dibenzo[1,2]dithiin : Used in synthetic redox-active complexes for light-driven charge accumulation, unrelated to biological systems .
Stability and Degradation Pathways
  • This compound: Stable in non-polar matrices but decomposes into simpler organosulfur compounds (e.g., sulfides) under prolonged heating .
  • 3-Vinyl-4H-1,2-dithiin : Degrades into ajoenes and polysulfides in aqueous environments, contributing to garlic’s odor profile .
  • 2-Vinyl-4H-1,3-dithiin : More resistant to decomposition due to its 1,3-dithiin core, often persisting in oil-macerated garlic products .

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